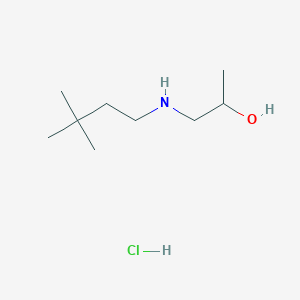

1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(3,3-Dimethylbutylamino)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2567502-80-9 . It has a molecular weight of 195.73 .

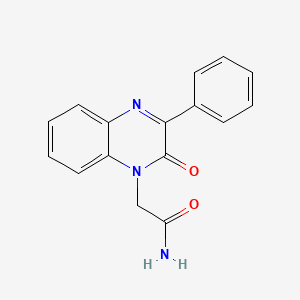

Molecular Structure Analysis

The IUPAC name for this compound is "1-((3,3-dimethylbutyl)amino)propan-2-ol hydrochloride" . The InChI code for this compound is "1S/C9H21NO.ClH/c1-8(11)7-10-6-5-9(2,3)4;/h8,10-11H,5-7H2,1-4H3;1H" .

Scientific Research Applications

Synthesis and Biological Activity of Tetrahydroisoquinoline Derivatives

The synthesis of 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols was achieved through the reaction of 1-(4-chlorobenzylamino)-2-methylpropan-2-ol with concentrated sulfuric acid, followed by reaction with (aryloxymethyl)oxiranes. Some of these compounds exhibited moderate adrenergic blocking and sympatholytic activities, highlighting their potential in biological and medicinal applications (Aghekyan et al., 2017).

Molecular Structure and Spectral Properties

Spectral Properties of Quaternary Ammonium Derivatives

The study of 1,1-Dimethyl-3-oxo-1,4-diazepan-1-ium chloride and 1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride through FTIR, Raman, and NMR spectroscopy, alongside B3LYP calculations, provided insights into the molecular structure and spectral properties of these compounds. This research contributes to the understanding of the chemical characteristics of similar compounds (Kowalczyk, 2008).

Novel Nonpeptide Agonist Discovery

Discovery of a Nonpeptidic Urotensin-II Receptor Agonist

The identification of 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist for the urotensin-II receptor marks a significant advancement in pharmacological research. This compound's selective activity could serve as a foundation for developing new therapeutic agents (Croston et al., 2002).

Chemical Structure Influence on Properties

Influence of Reaction Conditions on N,O-Acylated Chitosan Derivatives

The study of chitosan-acylated derivatives under various reaction conditions revealed the significant impact of slight changes in the chemical structure on the properties of the resulting products. This research emphasizes the importance of precise control over reaction conditions to achieve desired product characteristics (Piegat et al., 2019).

properties

IUPAC Name |

1-(3,3-dimethylbutylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO.ClH/c1-8(11)7-10-6-5-9(2,3)4;/h8,10-11H,5-7H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTODNHHEUYDPGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC(C)(C)C)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)

![2-(4-chlorophenyl)-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2536672.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)